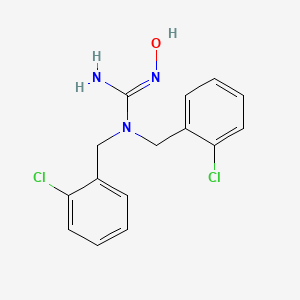
N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine: is a chemical compound known for its unique structure and potential applications in various fields. This compound features two 2-chlorobenzyl groups attached to a hydroxyguanidine core, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine typically involves the reaction of 2-chlorobenzylamine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions: N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted at low temperatures in inert atmospheres.
Substitution: Amines, thiols; reactions often require the presence of a base and are carried out at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted products with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine is used as a building block in the synthesis of complex organic molecules and coordination polymers. Its unique structure allows for the formation of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine is investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its unique chemical properties may allow it to target specific biological pathways involved in disease processes.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and product formulations.
作用機序
The mechanism of action of N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
- N,N-bis(2-chlorobenzyl)amine
- N,N-bis(2-chlorobenzyl)cyanamide
- N,N-bis(2-chlorobenzyl)-N’'-(dichloroacetyl)phosphoric triamide
Comparison: N,N-bis(2-chlorobenzyl)-N’‘-hydroxyguanidine is unique due to the presence of the hydroxyguanidine group, which imparts distinct chemical and biological properties. Compared to N,N-bis(2-chlorobenzyl)amine, the hydroxyguanidine group enhances its reactivity and potential for forming hydrogen bonds. N,N-bis(2-chlorobenzyl)cyanamide and N,N-bis(2-chlorobenzyl)-N’'-(dichloroacetyl)phosphoric triamide have different functional groups, leading to variations in their chemical behavior and applications.
特性
IUPAC Name |
1,1-bis[(2-chlorophenyl)methyl]-2-hydroxyguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c16-13-7-3-1-5-11(13)9-20(15(18)19-21)10-12-6-2-4-8-14(12)17/h1-8,21H,9-10H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXJVYMNCUXMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)/C(=N/O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
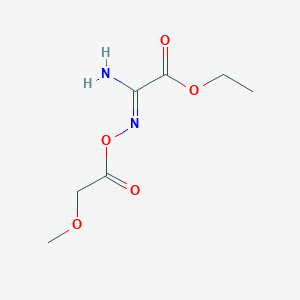
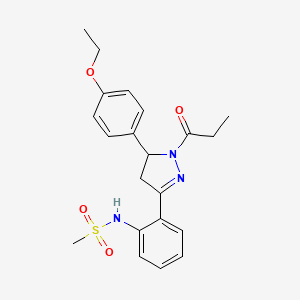
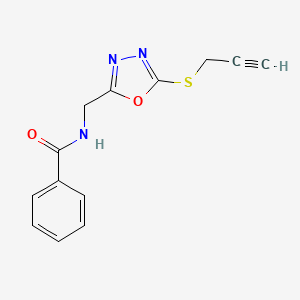
![2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B2843023.png)
![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2843024.png)
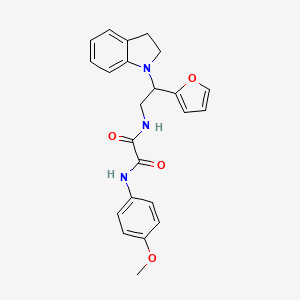
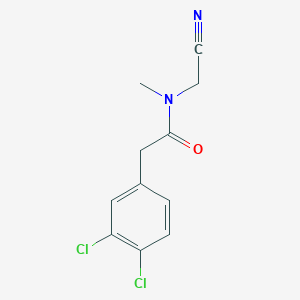
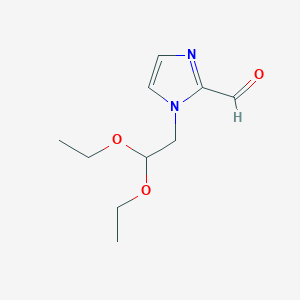
![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone](/img/structure/B2843032.png)
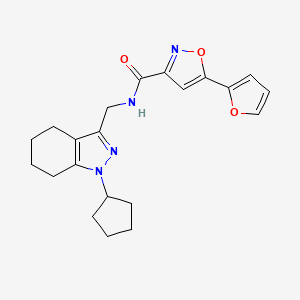
![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)
![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2843039.png)
![N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2843040.png)
![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)
